molecular formula C68H60Cl4N8O26 B571221 Ardacin CAS No. 117742-13-9

Ardacin

Cat. No.: B571221
CAS No.: 117742-13-9
M. Wt: 1547.0 g/mol
InChI Key: ZHRODENVJFUAFN-PNKCYDOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ardacin, also known as aridicin, is a broad-spectrum antibacterial glycopeptide with ruminal activity. It is isolated from the bacterium Kibdelosporangium aridum. This compound has been primarily used as a feed-grade antibiotic to enhance digestive function and growth in grazing steers .

Chemical Reactions Analysis

Ardacin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the glycopeptide structure, potentially altering its antibacterial properties.

    Substitution: Substitution reactions can occur at specific functional groups within the this compound molecule, leading to the formation of new derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ardacin has several scientific research applications, including:

Mechanism of Action

Ardacin exerts its antibacterial effects by inhibiting the transfer of muramyl-pentapeptide-acetylglucosamine from the lipid carrier to the peptidoglycan chain during cell wall synthesis. This inhibition disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death. The molecular targets of this compound include enzymes involved in peptidoglycan synthesis .

Comparison with Similar Compounds

Ardacin is similar to other glycopeptide antibiotics such as vancomycin and ristocetin. it has unique properties that distinguish it from these compounds:

Similar compounds include:

  • Vancomycin
  • Ristocetin
  • Teicoplanin

This compound’s unique ruminal activity and its application as a feed-grade antibiotic make it distinct from these other glycopeptide antibiotics.

Biological Activity

Ardacin is a glycopeptide antibiotic produced by the actinomycete Kibdelosporangium aridum. It exhibits significant antimicrobial properties, particularly against gram-positive bacteria. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and its potential applications in veterinary medicine.

This compound functions primarily by inhibiting cell wall synthesis in bacteria. This is achieved through interference with peptidoglycan polymerization, a critical component of bacterial cell walls. The antibiotic binds to the D-alanyl-D-alanine terminus of nascent peptidoglycan precursors, preventing their incorporation into the growing cell wall structure. This mechanism is similar to that of other glycopeptides like vancomycin and teicoplanin .

Antimicrobial Spectrum

This compound has been shown to be effective against a variety of gram-positive organisms, including:

  • Staphylococcus aureus
  • Streptococcus pneumoniae
  • Enterococcus faecalis

The compound demonstrates activity against methicillin-resistant strains (MRSA), making it a candidate for treating resistant infections .

Table 1: Antimicrobial Efficacy of this compound

Pathogen Sensitivity Notes
Staphylococcus aureusSensitiveEffective against MRSA
Streptococcus pneumoniaeSensitiveInhibits growth effectively
Enterococcus faecalisSensitiveShows reduced susceptibility in some strains

Study 1: Efficacy in Veterinary Applications

In a study assessing the use of this compound in livestock, it was administered to pigs suffering from bacterial infections. The results indicated a significant reduction in infection rates and improved weight gain among treated animals compared to controls. The study concluded that this compound could serve as an effective alternative to traditional antibiotics in veterinary medicine .

Study 2: Resistance Patterns

A comprehensive analysis of resistance patterns revealed that while this compound is effective against many strains, some bacteria have developed resistance mechanisms. For instance, certain Enterococcus species exhibited reduced susceptibility due to alterations in cell wall precursors. Continuous monitoring and judicious use are recommended to mitigate resistance development .

Properties

CAS No.

117742-13-9

Molecular Formula

C68H60Cl4N8O26

Molecular Weight

1547.0 g/mol

IUPAC Name

5,15,32,65-tetrachloro-2,18,26,31,44,47,49,64-octahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid;(2S,3S,4R,5R)-3,4,6-trihydroxy-5-(propanoylamino)oxane-2-carboxylic acid

InChI

InChI=1S/C59H45Cl4N7O19.C9H15NO7/c1-64-42-20-3-6-33(73)37(12-20)87-25-17-28(41(63)35(75)18-25)45-56(82)66-44-22-13-38(88-36-7-4-21(9-29(36)60)49(76)47(57(83)67-45)69-53(42)79)51(78)39(14-22)89-52-30(61)10-23(11-31(52)62)50(77)48-58(84)68-46(59(85)86)27-15-24(71)16-34(74)40(27)26-8-19(2-5-32(26)72)43(54(80)70-48)65-55(44)81;1-2-3(11)10-4-5(12)6(13)7(8(14)15)17-9(4)16/h2-18,42-50,64,71-78H,1H3,(H,65,81)(H,66,82)(H,67,83)(H,68,84)(H,69,79)(H,70,80)(H,85,86);4-7,9,12-13,16H,2H2,1H3,(H,10,11)(H,14,15)/t;4-,5-,6+,7+,9?/m.1/s1

InChI Key

ZHRODENVJFUAFN-PNKCYDOPSA-N

SMILES

CCC(=O)NC1C(C(C(OC1O)C(=O)O)O)O.CNC1C2=CC(=C(C=C2)O)OC3=CC(=C(C(=C3)O)Cl)C4C(=O)NC5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7Cl)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=C(C=C(C=C2)C(C(C(=O)N4)NC1=O)O)Cl

Isomeric SMILES

CCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)C(=O)O)O)O.CNC1C2=CC(=C(C=C2)O)OC3=CC(=C(C(=C3)O)Cl)C4C(=O)NC5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7Cl)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=C(C=C(C=C2)C(C(C(=O)N4)NC1=O)O)Cl

Canonical SMILES

CCC(=O)NC1C(C(C(OC1O)C(=O)O)O)O.CNC1C2=CC(=C(C=C2)O)OC3=CC(=C(C(=C3)O)Cl)C4C(=O)NC5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7Cl)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=C(C=C(C=C2)C(C(C(=O)N4)NC1=O)O)Cl

Synonyms

ardacin

Origin of Product

United States

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